molecular formula C9H18O B13289626 5,6-Dimethylhept-5-en-1-ol

5,6-Dimethylhept-5-en-1-ol

Cat. No.: B13289626
M. Wt: 142.24 g/mol
InChI Key: GMGPAPROGPZJER-UHFFFAOYSA-N
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Description

5,6-Dimethylhept-5-en-1-ol is an organic compound with the molecular formula C9H18O. It is a primary alcohol with a unique structure characterized by a heptene backbone substituted with two methyl groups at positions 5 and 6, and a hydroxyl group at position 1. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,6-Dimethylhept-5-en-1-ol can be synthesized through several methods. One common approach involves the reaction of pinacol with acetoacetic ester or diketen. In the latter case, the diacetoacetate of pinacol is obtained and subjected to pyrolysis at 200°C . Another method involves the condensation of unsaturated vinylmethanol with diketen followed by pyrolysis of the resulting acetoacetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The compound is then purified using techniques like distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: 5,6-Dimethylhept-5-en-1-al (aldehyde) or 5,6-Dimethylheptanoic acid (carboxylic acid).

    Reduction: 5,6-Dimethylheptane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5,6-Dimethylhept-5-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethylhept-5-en-1-ol involves its interaction with specific molecular targets and pathways. As a primary alcohol, it can undergo enzymatic oxidation to form aldehydes and carboxylic acids, which may further interact with biological systems. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a double bond in the heptene backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

5,6-dimethylhept-5-en-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)9(3)6-4-5-7-10/h10H,4-7H2,1-3H3

InChI Key

GMGPAPROGPZJER-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCCCO)C

Origin of Product

United States

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